

An In-Depth Technical Guide to the Safe Handling of (Bromomethyl)cyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Bromomethyl)cyclohexane

Cat. No.: B057075

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for **(Bromomethyl)cyclohexane** (CAS No: 2550-36-9), a versatile intermediate in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

(Bromomethyl)cyclohexane, also known as cyclohexylmethyl bromide, is a flammable and reactive alkyl halide.^{[1][2]} Its physical and chemical characteristics are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₃ Br	[2]
Molecular Weight	177.08 g/mol	[2] [3]
Appearance	Colorless to light yellow liquid	[1] [2] [4]
Odor	Slight aromatic or irritating odor	[4]
Boiling Point	159-160 °C (at 760 mmHg) 76-77 °C (at 26 mmHg)	[1] [2] [3] [4]
Melting Point	Approx. -60 °C	[4]
Flash Point	57 °C (134.6 °F) - closed cup	[2] [3] [5]
Density	1.269 g/mL at 25 °C	[1] [2] [3]
Refractive Index	n _{20/D} 1.492	[1] [2] [3]
Solubility	Insoluble in water. Soluble in many organic solvents such as ethanol, ethers, benzene, chloroform, and ethyl acetate.	[1] [2] [4]
Stability	Stable at room temperature under normal conditions. Sensitive to ultraviolet light and heat, which may cause decomposition and the release of hydrogen bromide (HBr).	[4] [5]
Reactivity	The bromine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution (SN1 and SN2) reactions. [1] [4] It is incompatible with strong oxidizing agents and strong bases. [4] [5]	

Hazard Identification and Classification

(Bromomethyl)cyclohexane is classified as a hazardous substance.[\[6\]](#) It is a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[\[2\]](#)[\[6\]](#)

- GHS Pictograms: GHS02 (Flammable)
- Signal Word: Warning
- Hazard Statements: H226: Flammable liquid and vapor.[\[3\]](#)[\[7\]](#)
- Potential Health Effects:
 - Inhalation: May cause respiratory irritation, drowsiness, and dizziness.[\[6\]](#) Inhalation of aerosols or mists may be damaging to health.[\[6\]](#)
 - Skin Contact: Causes skin irritation.[\[6\]](#) Prolonged contact and exposure to open cuts or abraded skin should be avoided.[\[6\]](#)
 - Eye Contact: Causes serious eye irritation.[\[6\]](#)
 - Ingestion: The material has not been classified as harmful by ingestion due to a lack of evidence. However, ingestion should always be avoided.[\[6\]](#)
- Chronic Health Effects: Long-term exposure to respiratory irritants may lead to airway disease.[\[6\]](#) There is some evidence from animal testing that suggests exposure may result in toxic effects to an unborn baby.[\[6\]](#)

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize risks associated with **(Bromomethyl)cyclohexane**.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this chemical to determine the appropriate PPE.

PPE Type	Specification	Rationale	Source(s)
Eye/Face Protection	Chemical safety goggles or a face shield (as per OSHA 29 CFR 1910.133 or European Standard EN166).	To protect against splashes and vapors that can cause serious eye irritation.	[5][8]
Skin Protection	Chemically resistant gloves (e.g., Neoprene, PVC). A PVC apron or a full protective suit may be required for large-scale operations or in case of severe exposure.	To prevent skin contact, which can cause irritation.	[6]
Respiratory Protection	Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.	To prevent inhalation of vapors, which can cause respiratory irritation, dizziness, and other systemic effects.	[5][6][8]
Footwear	Safety footwear or safety gumboots (e.g., Rubber).	To protect against spills.	[6]

Safe Handling Practices

- Avoid all personal contact, including inhalation of vapors.[6]

- Use in a well-ventilated area, preferably in a chemical fume hood.
- Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[5][6]
- Use non-sparking tools and take precautionary measures against static discharge.[5][8]
- Ground and bond containers when transferring material.[5][8]
- Do not allow clothing wet with the material to stay in contact with skin.[6]
- Prevent the concentration of vapors in hollows and sumps.[6]
- Containers, even those that have been emptied, may contain explosive vapors. Do not cut, drill, grind, or weld on or near containers.[6]

Storage Conditions

- Store in original containers in an approved flammable liquid storage area.[6]
- Keep containers tightly closed in a cool, dry, and well-ventilated place.[5][6] Recommended storage temperature is 2-8°C under an inert gas (nitrogen or argon).[2]
- Store away from incompatible materials such as strong oxidizing agents and strong bases.[5][6]
- Do not store in pits, depressions, basements, or areas where vapors may be trapped.[6]

Emergency Procedures

First Aid Measures

Exposure Route	First Aid Procedure	Source(s)
Inhalation	Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.	[5][6][8]
Skin Contact	Immediately remove all contaminated clothing, including footwear. Flush skin and hair with running water (and soap if available) for at least 15 minutes. Seek medical attention in case of irritation.	[5][6][8]
Eye Contact	Immediately rinse cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.	[5][6][8]
Ingestion	Do NOT induce vomiting. Clean mouth with water and give a glass of water to drink. Get medical attention.	[5][6][8]

Firefighting Measures

- **Extinguishing Media:** Use alcohol-resistant foam, dry chemical powder, carbon dioxide, or water spray.[\[5\]\[6\]](#) Water mist may be used to cool closed containers.[\[5\]](#)
- **Specific Hazards:** Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[\[5\]\[8\]](#) Containers may explode when heated.[\[5\]\[8\]](#) Combustion products include carbon monoxide, carbon dioxide, and hydrogen bromide.[\[5\]\[6\]](#)

- Firefighting Instructions: Alert the fire brigade. Wear self-contained breathing apparatus and full protective gear.[5][6] For large fires, consider evacuation of the surrounding area.[6]

Accidental Release Measures

- Remove all sources of ignition.[5][6]
- Evacuate personnel from the area and move upwind.[6]
- Wear appropriate personal protective equipment, including respiratory protection.[6]
- Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[5][8]
- Use spark-proof tools and explosion-proof equipment during cleanup.[5][8]
- Prevent spillage from entering drains or waterways.[6]

Disposal Considerations

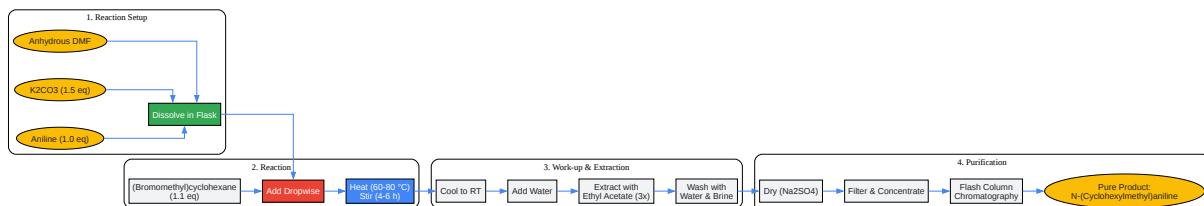
Dispose of **(Bromomethyl)cyclohexane** and its container as hazardous waste.[6] All waste disposal must be handled in accordance with local, state, and federal regulations.[6] This may involve incineration in a licensed facility after admixture with a suitable combustible material or burial in a specifically licensed landfill.[6] Do not allow wash water from cleaning or process equipment to enter drains.[6]

Experimental Protocols: Representative N-Alkylation of an Amine

(Bromomethyl)cyclohexane is a primary alkyl halide and is an excellent substrate for S_N2 reactions. A common application is the N-alkylation of primary or secondary amines to form the corresponding substituted amines. The following is a representative protocol for the N-alkylation of aniline, adapted from procedures for similar alkyl halides.

Reaction: **(Bromomethyl)cyclohexane** + Aniline → N-(Cyclohexylmethyl)aniline

Materials:


- **(Bromomethyl)cyclohexane**
- Aniline
- Potassium Carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl Acetate
- Hexane
- Saturated Sodium Chloride solution (brine)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve aniline (1.0 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous DMF.
- Addition of Alkyl Halide: Add **(Bromomethyl)cyclohexane** (1.1 equivalents) dropwise to the stirred mixture at room temperature.
- Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
- Extraction: Extract the aqueous layer three times with ethyl acetate.
- Washing: Combine the organic extracts and wash them sequentially with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(cyclohexylmethyl)aniline.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the N-alkylation of aniline with **(Bromomethyl)cyclohexane**.

Disclaimer: This document is intended for informational purposes for qualified professionals. All procedures involving **(Bromomethyl)cyclohexane** should be carried out by trained individuals in a well-equipped laboratory, following a thorough, site-specific risk assessment. Always consult the most current Safety Data Sheet (SDS) before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Scientific & Academic Publishing: Articles [sapub.org]
- 4. proprep.com [proprep.com]
- 5. nbinno.com [nbinno.com]
- 6. asidmf.com [asidmf.com]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Safe Handling of (Bromomethyl)cyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057075#safety-and-handling-precautions-for-bromomethyl-cyclohexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com